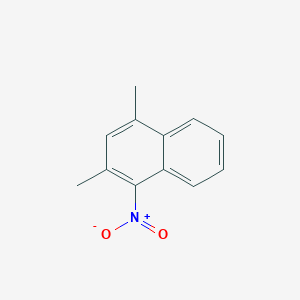

2,4-Dimethyl-1-nitronaphthalene

Description

2,4-Dimethyl-1-nitronaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a nitro (-NO₂) group at the 1-position and methyl (-CH₃) groups at the 2- and 4-positions. Nitro and methyl substituents significantly influence the compound’s reactivity, solubility, and toxicity. Nitro groups enhance electrophilic substitution resistance and increase environmental persistence, while methyl groups alter steric and electronic properties .

Properties

CAS No. |

24055-39-8 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2,4-dimethyl-1-nitronaphthalene |

InChI |

InChI=1S/C12H11NO2/c1-8-7-9(2)12(13(14)15)11-6-4-3-5-10(8)11/h3-7H,1-2H3 |

InChI Key |

NPPPMWQUJJSHIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=CC=CC=C12)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dimethyl-1-nitronaphthalene typically involves the nitration of 2,4-dimethylnaphthalene. This process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethyl-1-nitronaphthalene can be achieved through a continuous nitration process. This method involves the use of a nitrating mixture of nitric acid and sulfuric acid, with the reaction being carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-nitronaphthalene undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid at low temperatures.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: 2,4-Dimethyl-1-aminonaphthalene.

Oxidation: 2,4-Dicarboxy-1-nitronaphthalene.

Scientific Research Applications

2,4-Dimethyl-1-nitronaphthalene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The pathways involved include the activation of enzymes that catalyze the reduction of the nitro group, leading to the formation of reactive nitrogen species .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Selected Naphthalene Derivatives

Toxicological and Environmental Profiles

- Methylnaphthalenes: 1- and 2-Methylnaphthalene exhibit moderate toxicity, primarily affecting respiratory and hepatic systems in mammals. Dermal exposure risks are noted .

- Nitronaphthalenes: 1-Nitronaphthalene is associated with oxidative stress and carcinogenicity in rodent models.

- 2,4-Dimethyl-1-nitronaphthalene: Expected to combine the persistence of nitro-PAHs and the metabolic interference of methyl groups. No direct toxicological data exists, but structural analogs suggest heightened environmental and health risks .

Physicochemical Properties

- Solubility and Volatility: Methyl groups increase hydrophobicity, while nitro groups reduce volatility. For example, 1-nitronaphthalene has a melting point of 61–63°C, higher than naphthalene (80°C), due to dipole interactions. 2,4-Dimethyl-1-nitronaphthalene likely exhibits even lower water solubility than its non-methylated counterpart .

- Stability : Nitro groups confer resistance to microbial degradation, suggesting 2,4-Dimethyl-1-nitronaphthalene may persist in soil and aquatic systems .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying 2,4-Dimethyl-1-nitronaphthalene in environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-1) and temperature-programmed elution is recommended for separation and quantification. For example, a method using He carrier gas, 0.25 μm film thickness, and a gradient from -20°C to 280°C achieves resolution for nitronaphthalene derivatives . Calibration should include isotopic labeling or surrogate standards to account for matrix effects.

Q. How can the synthetic pathway for 2,4-Dimethyl-1-nitronaphthalene be optimized to improve yield and purity?

- Methodological Answer : Nitration of dimethylnaphthalene precursors under controlled electrophilic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimizes byproducts. Purification via column chromatography or recrystallization in ethanol enhances purity. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV detection .

Advanced Research Questions

Q. What experimental models are suitable for assessing the genotoxicity of 2,4-Dimethyl-1-nitronaphthalene?

- Methodological Answer :

- In vitro : Use Ames test (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 liver homogenate) to evaluate mutagenicity .

- In vivo : Conduct micronucleus assays in rodent bone marrow or Comet assays in epithelial cells to assess DNA damage. Dosing regimens should align with OECD Guidelines 474/489 .

- Data Interpretation : Compare results to structurally similar nitronaphthalenes (e.g., 1-nitronaphthalene), noting differences in metabolic activation pathways .

Q. What are the key data gaps in understanding the environmental fate of 2,4-Dimethyl-1-nitronaphthalene?

- Methodological Answer : Prioritize studies on:

- Partitioning : Measure log Kow (octanol-water) and Henry’s Law constants to predict bioaccumulation and atmospheric dispersal .

- Degradation : Investigate photolysis rates under UV light and microbial degradation in soil/water systems using LC-MS/MS to track metabolite formation .

- Data Needs : Current ATSDR frameworks for naphthalene derivatives highlight gaps in long-term ecotoxicological data and transformation products .

Q. How do substituent positions (2,4-dimethyl vs. 1,3-dimethyl) influence the reactivity of nitronaphthalenes?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to compare electron density maps and HOMO-LUMO gaps. For example, methyl groups at C2/C4 may sterically hinder nitro-group reduction .

- Experimental Validation : Cyclic voltammetry in non-aqueous media (e.g., acetonitrile) quantifies redox potentials, correlating with substituent effects .

Data Contradictions and Resolution

Q. How can conflicting data on the hepatic toxicity of nitronaphthalene derivatives be resolved?

- Methodological Answer :

- Study Design : Standardize exposure routes (oral vs. inhalation) and doses across rodent models. ATSDR inclusion criteria (Table B-1) recommend harmonizing endpoints like hepatic enzyme levels (ALT/AST) and histopathology .

- Meta-Analysis : Apply PRISMA guidelines to aggregate peer-reviewed studies, weighting findings by sample size and methodological rigor (e.g., blinding, controls) .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.